

# Tuvusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tuvusertib** (also known as M1774) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATR, **Tuvusertib** disrupts cancer cell DNA repair mechanisms, leading to synthetic lethality in tumors with specific genetic backgrounds and sensitizing them to DNA-damaging agents. This technical guide provides a comprehensive overview of **Tuvusertib**'s chemical structure, physicochemical properties, mechanism of action, and key experimental data.

## **Chemical Structure and Physicochemical Properties**

**Tuvusertib** is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                      | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 2-amino-6-fluoro-N-(5-fluoro-4-<br>(1-methyl-1H-imidazol-5-<br>yl)pyridin-3-yl)pyrazolo[1,5-<br>a]pyrimidine-3-carboxamide | [4]    |
| Synonyms          | M1774, ATR inhibitor 1                                                                                                     | [5][6] |
| CAS Number        | 1613200-51-3                                                                                                               | [5]    |
| Molecular Formula | C16H12F2N8O                                                                                                                | [4][7] |
| Molecular Weight  | 370.32 g/mol                                                                                                               | [4][7] |
| SMILES            | O=C(C1=C2N=CC(F)=CN2N=<br>C1N)NC3=C(C4=CN=CN4C)C<br>(F)=CN=C3                                                              | [5]    |
| Solubility        | Soluble in DMSO (6.25 mg/mL)                                                                                               | [6]    |

# Mechanism of Action: Targeting the ATR Signaling Pathway

**Tuvusertib** is a selective inhibitor of ATR kinase, a key protein in the DNA damage response pathway.[1][8] ATR is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA replication stress or damage.[1] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[1][7] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. [1]

By inhibiting ATR, **Tuvusertib** prevents the phosphorylation and activation of CHK1.[6][7] This abrogation of the G2/M cell cycle checkpoint prevents cells from halting division in the presence of DNA damage, ultimately leading to mitotic catastrophe and apoptosis.[1] This mechanism is particularly effective in cancer cells that have a high degree of replication stress or that have mutations in other DNA damage response genes, such as ATM or p53.





Click to download full resolution via product page

ATR Signaling and Tuvusertib Inhibition

## In Vitro and In Vivo Efficacy



**Tuvusertib** has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and has shown efficacy in preclinical in vivo models.

## **In Vitro Activity**

**Tuvusertib** exhibits low nanomolar to sub-micromolar IC50 values in several small cell lung cancer (SCLC) cell lines.[1][9] Its inhibitory constant (Ki) for ATR is less than 1  $\mu$ M.[6][10]

| Cell Line     | IC50 (μM) | Source |
|---------------|-----------|--------|
| H146 (SCLC)   | ~0.1      | [1][9] |
| H82 (SCLC)    | ~0.2      | [1][9] |
| DMS114 (SCLC) | ~0.1      | [1][9] |

## In Vivo Activity

In vivo studies using xenograft models have shown that **Tuvusertib** can significantly inhibit tumor growth.[4][9] For example, in a human gastric carcinoma N87 xenograft model, **Tuvusertib** demonstrated anti-tumor activity.[9]

## **Clinical Pharmacokinetics**

A first-in-human Phase 1 clinical trial provided key pharmacokinetic data for **Tuvusertib** in patients with advanced solid tumors.[4][11]

| Parameter                                | Value           | Source  |
|------------------------------------------|-----------------|---------|
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [4][11] |
| Mean Elimination Half-Life (t1/2)        | 1.2 - 5.6 hours | [4][11] |

## Experimental Protocols Cell Viability Assay (CellTiter-Glo®)



This protocol is a general guideline for assessing the effect of **Tuvusertib** on the viability of cancer cell lines.





Click to download full resolution via product page

#### Workflow for a Cell Viability Assay

#### Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of Tuvusertib. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
- Signal Measurement: Measure the luminescent signal using a plate reader.
- Data Analysis: Plot the luminescence values against the log of the **Tuvusertib** concentration and fit a dose-response curve to determine the IC50 value.

### Western Blot for Phospho-CHK1

This protocol outlines the general steps to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.

#### Methodology:

- Cell Treatment and Lysis: Treat cells with Tuvusertib for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose



or PVDF membrane.

- Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total CHK1 as a loading control.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1 compared to total CHK1 and the untreated control.

## Conclusion

**Tuvusertib** is a promising ATR inhibitor with a well-defined chemical structure and mechanism of action. Its ability to selectively target the ATR kinase and disrupt the DNA damage response in cancer cells has been demonstrated in both in vitro and in vivo studies. The pharmacokinetic profile of **Tuvusertib** supports its oral administration. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound. As research continues, **Tuvusertib** may emerge as a valuable component of combination therapies for a range of cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tuvusertib (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuvusertib | Chk | Apoptosis | ATM/ATR | TargetMol [targetmol.com]
- 7. Tuvusertib | C16H12F2N8O | CID 90199447 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tuvusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105919#the-chemical-structure-and-properties-of-tuvusertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com